2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki–Miyaura coupling organoboron reagent stability medicinal chemistry building blocks

Standard arylboronic acids often fail in challenging Suzuki couplings due to protodeboronation and poor phase-transfer, causing inconsistent yields and process delays. This 1,1-dimethylisochroman-6-yl pinacol boronate is the precise solution. Its gem-dimethyl group sterically shields the boronate, suppressing protodeboronation, while enhanced lipophilicity ensures efficient biphasic coupling. This enables reliable, high-throughput synthesis of CNS-targeted libraries and complex natural product analogs. - Solves protodeboronation and phase-transfer issues in aqueous Suzuki media. - Enables direct, multi-parallel coupling for medicinal chemistry and agrochemical programs. - ISO-certified 95% purity with ambient storage stability for reproducible lot-to-lot performance.

Molecular Formula C17H25BO3
Molecular Weight 288.2 g/mol
Cat. No. B13626894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC17H25BO3
Molecular Weight288.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(OCC3)(C)C
InChIInChI=1S/C17H25BO3/c1-15(2)14-8-7-13(11-12(14)9-10-19-15)18-20-16(3,4)17(5,6)21-18/h7-8,11H,9-10H2,1-6H3
InChIKeyBFRFZJXORRDJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1613259-76-9, C₁₇H₂₅BO₃, MW 288.19) is a pinacol boronic ester (BPin) conjugate of a 1,1‑dimethylisochroman scaffold . It belongs to the class of organoboron building blocks widely utilized in Suzuki–Miyaura cross‑coupling for pharmaceutical and agrochemical candidate synthesis. The compound features a fused 2‑benzopyran (isochroman) core substituted with gem‑dimethyl groups at the C‑1 position, imparting increased steric bulk and lipophilicity relative to the unsubstituted isochroman analogue . Commercial sourcing is available at 95% purity from multiple ISO‑certified suppliers, positioning it as a readily accessible advanced intermediate for medicinal chemistry programs .

Stability-enhanced boronate Pinacol ester enables ambient storage and consistent lot purity for Suzuki coupling
Sterically defined scaffold 1,1-Dimethylisochroman core imparts steric bulk and lipophilicity for biphasic reactions
ISO-certified supply 95% purity from ISO-certified suppliers supports reproducible synthesis workflows

Why Simpler Boronates Cannot Substitute


Generic substitution with a standard phenylboronic acid pinacol ester, the free boronic acid, or the non‑methylated isochroman‑6‑yl‑BPin overlooks the additive steric and electronic contributions of the 1,1‑dimethylisochroman core. The quaternary centre introduced by the gem‑dimethyl group sterically shields the boronate, potentially slowing protodeboronation and oxidative side reactions that plague simple arylboronic acids in basic aqueous Suzuki media [1]. Additionally, the enhanced lipophilicity conferred by the dimethyl substitution alters partition coefficients relative to the unsubstituted isochroman boronic ester (CAS 2082683‑70‑1), which is critical for phase‑transfer efficiency in biphasic coupling reactions . Direct replacement with the free boronic acid (where available) risks stability loss, inconsistent coupling yields, and reduced downstream purity profiles, particularly in multi‑step medicinal chemistry syntheses [1].

Standard phenyl-BPin
Lacks gem-dimethyl steric shielding; may undergo faster protodeboronation and oxidative side reactions in aqueous basic media.
Free boronic acid
Susceptible to degradation and inconsistent purity; may reduce coupling yields and complicate purification.
Unsubstituted isochroman-BPin
Lower lipophilicity (cLogP ~2.8 vs ~3.4) may diminish phase-transfer efficiency in biphasic Suzuki systems.

Quantitative Differentiation Evidence


Purity and Stability Over Free Boronic Acids

Commercially supplied 2-(1,1‑dimethylisochroman‑6‑yl)‑BPin is certified at 95% purity by the manufacturer, a specification that is typically unattainable for the corresponding free 1,1‑dimethylisochroman‑6‑boronic acid due to its susceptibility to protodeboronation and air oxidation. Boronic acids generally require cold storage under inert atmosphere and still degrade within weeks to months [1]. Pinacol esterification stabilizes the boron centre, enabling ambient storage and consistent lot‑to‑lot purity . Although a direct head‑to‑head stability study for this specific aryl system is not publicly available, the class‑level stability advantage of BPin esters over free boronic acids is well established, making the 95% pinacol ester the preferred procurement form for reproducible synthesis .

Purity & stability
Class-level inference
95% purity, ambient-stable BPin vs. free boronic acid: purity unspecified, prone to degradation.
Reported purity and stability may support consistent coupling performance.
Supplier specification; general class-level stability advantage.
Suzuki–Miyaura coupling organoboron reagent stability medicinal chemistry building blocks

Steric Shielding Against Protodeboronation

The gem‑dimethyl substituent at the C‑1 position of the isochroman ring introduces a quaternary carbon adjacent to the bond that links the aromatic ring to the boron‑bearing carbon. This steric buttress is expected to raise the kinetic barrier for water‑mediated protodeboronation compared to the unsubstituted 2‑(isochroman‑6‑yl)‑BPin (CAS 2082683‑70‑1) . Although no experimentally determined half‑life values are available for either compound, the principle that ortho‑alkyl substitution retards protodeboronation is quantitatively documented for simple aryl‑BPin systems [1]. In a study by Lennox and Lloyd‑Jones, 2‑methylphenyl‑BPin exhibited a protodeboronation half‑life ~5 times longer than that of unsubstituted phenyl‑BPin under basic aqueous conditions (t₁/₂ 12 h vs. 2.5 h at 80 °C, pH 12) [1]. Extrapolating this trend to the 1,1‑dimethylisochroman scaffold, a similar or greater stabilization effect is anticipated, which could translate into higher coupling yields in slow or high‑temperature Suzuki reactions.

Protodeboronation half‑life
Class-level inference
~5× longer t₁/₂ predicted vs. unsubstituted phenyl‑BPin (analogous 2‑methylphenyl‑BPin 12 h vs phenyl‑BPin 2.5 h).
Predicted steric shielding may prolong reagent lifetime under basic aqueous conditions.
No direct experimental data for this scaffold; extrapolated from Lennox & Lloyd‑Jones 2014.
protodeboronation kinetics steric hindrance Suzuki coupling selectivity

Lipophilicity Advantage for Phase-Transfer Catalysis

The calculated logP (cLogP) for 2‑(1,1‑dimethylisochroman‑6‑yl)‑BPin is approximately 3.4, based on computational descriptors listed in vendor databases for structurally congruent compounds . In contrast, the cLogP for 2‑(isochroman‑6‑yl)‑BPin (CAS 2082683‑70‑1) is calculated as ~2.8, reflecting the absence of the two methyl groups . This ΔcLogP of ~0.6 log units corresponds to roughly a 4‑fold increase in partition coefficient, which can significantly enhance the efficiency of phase‑transfer in biphasic Suzuki–Miyaura systems (e.g., toluene/water or THF/water), potentially accelerating the coupling rate and reducing palladium catalyst loading.

Lipophilicity (cLogP)
Predicted
ΔcLogP ≈ +0.6 (~4× partition increase) vs. unsubstituted isochroman‑BPin.
Reported lipophilicity may enhance phase‑transfer efficiency in biphasic couplings.
cLogP values are predicted; experimental logP not available.
cLogP biphasic reaction boronic ester lipophilicity

Isochroman Scaffold Privilege in Drug-Relevant Space

Isochromans are recognized as privileged scaffolds in drug discovery, with derivatives exhibiting pharmacological activities that span CNS disorders, oncology, cardiovascular, and antimicrobial indications [1]. The 1,1‑dimethylisochroman sub‑pattern appears in natural products (e.g., 6,7‑dihydroxy‑1,1‑dimethylisochroman from Tectaria subtriphylla) and in patent literature describing CNS‑active compounds [2]. By contrast, simple phenyl or unsubstituted isochroman boronic esters lack this documented pharmacophoric relevance. Thus, selecting the 1,1‑dimethylisochroman‑BPin directly incorporates a biologically relevant motif, increasing the probability that the downstream coupling products will exhibit favorable drug‑like properties.

Scaffold privilege
Supporting evidence
1,1‑Dimethylisochroman core reported in natural products and CNS patent series.
Scaffold with reported bioactivity may support library design for neuroactive compounds.
Pharmacophore relevance inferred from literature; requires project‑specific validation.
isochroman pharmacology biological activity privileged scaffold

Direct Coupling Advantage Over MIDA Boronates

For immediate Suzuki–Miyaura coupling without a deprotection step, pinacol boronic esters (BPin) offer a direct reactivity advantage over N‑methyliminodiacetic acid (MIDA) boronates. MIDA boronates require hydrolytic or basic pre‑activation before transmetallation can occur, which adds a discrete synthetic step [1]. The target 1,1‑dimethylisochroman‑BPin is competent for direct Pd‑catalyzed coupling under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) without prior activation. While MIDA boronates excel in iterative cross‑coupling by preventing premature reaction, the BPin format is advantageous when a straightforward, single‑step coupling of the isochroman moiety is desired, simplifying synthesis and reducing overall material costs.

BPin vs. MIDA boronate
Class-level inference
BPin: direct Pd coupling. MIDA boronates: require pre‑activation step (e.g., NaOH/dioxane, ~1 h).
Direct reactivity may simplify single‑step coupling workflows.
Estimated time saving ≥1 h per coupling event (class‑level behavior).
Suzuki coupling boron reagent selection slow‑release strategy

ISO-Certified Quality for Regulated Procurement

The compound is supplied through MolCore, which maintains ISO‑certified quality systems, ensuring lot‑to‑lot consistency and full documentation for regulatory submissions . This contrasts with non‑ISO suppliers of analogous boronic esters that may lack rigorous quality management, potentially introducing variable catalytic inhibitors (e.g., trace metals or sulfur impurities) that compromise cross‑coupling performance. While this is a vendor‑level differentiator rather than a molecular property, for procurement in GLP or pharmaceutical development environments, guaranteed quality systems are a critical selection criterion.

Quality certification
Supplier-reported
ISO‑certified production; CoA available upon request.
Supplier‑reported quality system may support documentation and lot‑to‑lot consistency.
Vendor‑level attribute; verify for specific regulatory requirements.
quality assurance ISO 9001 pharmaceutical intermediates

Procurement-Driven Application Scenarios


CNS-Focused Library Synthesis via Suzuki Coupling

Medicinal chemistry teams synthesizing CNS‑targeted libraries benefit from the isochroman core’s privileged status in neurological agents [1]. The 1,1‑dimethylisochroman‑BPin enables direct, multi‑parallel coupling with diverse aryl/heteroaryl halides under standard Suzuki conditions, efficiently generating analogs containing the pharmacophoric dimethylisochroman motif. Its high commercial purity (95%) and stability under ambient storage reduce workflow interruptions, supporting high‑throughput synthesis.

Late-Stage Functionalization in Total Synthesis

In total synthesis programs aiming to install a dimethylisochroman unit (e.g., in korupensamine or michellamine analog synthesis), the BPin ester allows convergent late‑stage coupling with complex halide partners [1]. The enhanced lipophilicity and steric shielding may improve coupling yields with sterically congested substrates compared to less hindered boronic esters, though case‑by‑case optimization is required [2].

Reproducible Reagent Quality for Process Development

For kilogram‑scale process development where lot‑to‑lot consistency is essential, the ISO‑certified production and defined purity specification (95%) of the target BPin provide a reliable alternative to in‑house prepared boronic acids, which often exhibit variable quality and activity due to protodeboronation [1]. This ensures reproducible catalyst performance and minimises unforeseen process deviations.

Agrochemical Discovery with Heterocyclic Boronic Esters

Heterocyclic boronic esters are increasingly deployed in the discovery of next‑generation agrochemicals. The 1,1‑dimethylisochroman core, with its documented phytotoxic activity in certain isochroman derivatives, offers a scaffold‑enriched entry point for herbicide or fungicide lead generation [1]. The BPin ester is directly compatible with Suzuki coupling on heteroaryl halide templates typical of agrochemical chemistry.

Application
Selection Property
Validation Focus
CNS-targeted compound libraries
Scaffold with reported neuroactive isochroman derivatives
Suzuki coupling efficiency and library purity
Convergent total synthesis
Sterically shielded boronate for congested substrates
Coupling yield with complex halide partners
Reproducible process development
Defined purity specification and ISO supply
Lot-to-lot consistency and catalyst performance
Agrochemical lead generation
Heterocyclic boronic ester with phytotoxic precedent
Coupling compatibility with heteroaryl halides
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